molecular formula C78H100ClN17O15 B10838942 [4Aph(CO-NH-OH)5]degarelix

[4Aph(CO-NH-OH)5]degarelix

Cat. No.: B10838942
M. Wt: 1551.2 g/mol
InChI Key: WHBXYDIDMRDUDF-ZVSGBDDQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4Aph(CO-NH-OH)5]degarelix involves the incorporation of hydroxy-, methoxy-, and pegylated-urea moieties at specific positions. The synthetic route includes Nω-hydroxy- and Nω-methoxy-carbamoylation of Dab and Dap at position 3, and Nω-hydroxy-, Nω-methoxy-carbamoylation, and pegylation of 4Aph at positions 5 and 6 . The modulation of hydrophobicity is achieved using different acylating groups at the N-terminus .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale peptide synthesis techniques. These methods ensure the high purity and yield of the compound, which is essential for its therapeutic applications. The process includes solid-phase peptide synthesis (SPPS) and subsequent purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[4Aph(CO-NH-OH)5]degarelix undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acylating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various analogues of this compound with modified functional groups. These analogues are screened for their antagonistic activity against GnRH-induced responses .

Scientific Research Applications

[4Aph(CO-NH-OH)5]degarelix has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4Aph(CO-NH-OH)5]degarelix involves its binding to GnRH receptors in the anterior pituitary gland. This binding blocks the interaction with GnRH, leading to a decrease in the secretion of LH and FSH. The reduction in these hormones results in rapid androgen deprivation by decreasing testosterone production, which is crucial for treating advanced prostate cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4Aph(CO-NH-OH)5]degarelix include:

Uniqueness

What sets this compound apart from these similar compounds is its specific incorporation of hydroxy and methoxy groups at defined positions, which enhances its hydrophobicity and potency as a GnRH antagonist. This unique modification allows for a more effective and longer-lasting suppression of testosterone levels .

Properties

Molecular Formula

C78H100ClN17O15

Molecular Weight

1551.2 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-(hydroxycarbamoylamino)phenyl]propanoyl]amino]-3-[4-(carbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C78H100ClN17O15/c1-44(2)35-59(68(100)88-58(16-9-10-33-83-45(3)4)76(108)96-34-12-17-66(96)75(107)84-46(5)67(80)99)89-70(102)62(38-49-21-28-56(29-22-49)86-77(81)109)91-72(104)63(39-50-23-30-57(31-24-50)87-78(110)95-111)93-74(106)65(43-97)94-73(105)64(41-52-13-11-32-82-42-52)92-71(103)61(37-48-19-26-55(79)27-20-48)90-69(101)60(85-47(6)98)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,83,97,111H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,80,99)(H,84,107)(H,85,98)(H,88,100)(H,89,102)(H,90,101)(H,91,104)(H,92,103)(H,93,106)(H,94,105)(H3,81,86,109)(H2,87,95,110)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1

InChI Key

WHBXYDIDMRDUDF-ZVSGBDDQSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)NO)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)NO)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C

Origin of Product

United States

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